molecular formula C18H16N2O3 B11779181 4-((3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde

4-((3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde

Cat. No.: B11779181
M. Wt: 308.3 g/mol
InChI Key: XBDJFGATKICZKC-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-oxadiazole core substituted at position 3 with a 2,5-dimethylphenyl group and at position 5 with a methoxy-linked benzaldehyde moiety. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its stability and bioactivity, particularly in antimicrobial and receptor-targeting applications .

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

4-[[3-(2,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde

InChI

InChI=1S/C18H16N2O3/c1-12-3-4-13(2)16(9-12)18-19-17(23-20-18)11-22-15-7-5-14(10-21)6-8-15/h3-10H,11H2,1-2H3

InChI Key

XBDJFGATKICZKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NOC(=N2)COC3=CC=C(C=C3)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde can undergo various types of chemical reactions:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., Br₂) and nitrating agents (e.g., HNO₃).

Major Products

    Oxidation: 4-((3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzoic acid.

    Reduction: 4-((3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Biological Applications

Research indicates that compounds containing oxadiazole rings often exhibit significant biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of oxadiazoles possess strong antibacterial and antifungal properties. For instance, compounds similar to 4-((3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde have demonstrated effectiveness against various microbial strains .
  • Anticancer Properties : The oxadiazole moiety has been linked with anticancer activity. In vitro studies have reported that related compounds can induce apoptosis in cancer cell lines such as glioblastoma .
  • Anti-diabetic Effects : Some studies suggest that these compounds may lower glucose levels significantly in diabetic models, indicating potential for development as anti-diabetic agents .

Case Studies

  • Anticancer Activity Study : A study published in PMC investigated a series of 1,3,4-oxadiazole derivatives for their cytotoxic effects against glioblastoma cells. The results indicated that specific substitutions on the oxadiazole ring significantly enhanced anticancer activity through mechanisms involving DNA damage and apoptosis induction .
  • Antimicrobial Efficacy Assessment : Another research focused on synthesizing various oxadiazole derivatives and evaluating their antimicrobial properties against Gram-positive and Gram-negative bacteria. Compounds similar to this compound showed promising results with low minimum inhibitory concentration values.

Mechanism of Action

The mechanism of action of 4-((3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Critical Analysis of Functional Group Contributions

  • Aldehyde vs. Ester/Carboxylic Acid : The aldehyde’s electrophilicity offers reactivity for prodrug strategies but requires stabilization (e.g., low-temperature storage) compared to esters .
  • 2,5-Dimethylphenyl vs. 4-Phenoxyphenyl: The former reduces steric hindrance and oxidative metabolism, while the latter’s bulkiness may hinder diffusion .

Biological Activity

4-((3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups:

  • Methoxy group
  • Benzaldehyde moiety
  • Oxadiazole ring substituted with a dimethylphenyl group

These structural characteristics may influence its biological activity and reactivity.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity . The mechanism of action may involve:

  • Disruption of bacterial cell membranes
  • Inhibition of key metabolic enzymes

In vitro tests have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microbial StrainActivity Level
Staphylococcus aureusModerate
Escherichia coliModerate
Bacillus subtilisGood
Candida albicansModerate

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise in anticancer research . Studies indicate that it may induce apoptosis and inhibit cell proliferation through specific signaling pathways. The following mechanisms have been proposed:

  • Activation of apoptotic pathways
  • Inhibition of cell cycle progression
  • Modulation of oncogenic signaling pathways

Synthesis Methods

The synthesis of this compound typically involves multiple steps requiring careful control of reaction conditions. Common synthetic routes include:

  • Formation of the oxadiazole ring via cyclization of hydrazides with carboxylic acids.
  • Reaction with 2,5-dimethylphenylamine to yield the final product.

Reaction Conditions

Reaction TypeReagentsConditions
OxidationKMnO₄, CrO₃Aqueous or acidic medium
ReductionNaBH₄, LiAlH₄Methanol or dry ether
SubstitutionNaH, KOtBuAprotic solvents like DMSO

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Study on Anticancer Activity : A recent study demonstrated that derivatives of oxadiazoles exhibited significant cytotoxicity against various cancer cell lines. The IC50 values for certain derivatives were comparable to established chemotherapeutics like doxorubicin .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial activity of a series of oxadiazole derivatives against common pathogens using the disc diffusion method. Results indicated that many compounds showed promising antibacterial and antifungal properties .
  • Mechanistic Insights : Research utilizing molecular dynamics simulations revealed that certain oxadiazole derivatives interact with proteins involved in apoptosis regulation, suggesting a potential pathway for therapeutic intervention in cancer treatment .

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